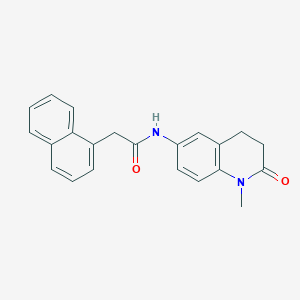

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Description

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is a tetrahydroquinoline derivative featuring a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold linked to a naphthalen-1-ylacetamide group. Its synthesis typically involves multi-step organic reactions, including cycloaddition or amide coupling, as inferred from analogous compounds in the evidence (e.g., triazole-linked acetamides in and ). Key spectral data, such as IR and NMR, align with related structures, confirming the presence of carbonyl (C=O), amide (–NH), and aromatic (C=C) functionalities .

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-24-20-11-10-18(13-17(20)9-12-22(24)26)23-21(25)14-16-7-4-6-15-5-2-3-8-19(15)16/h2-8,10-11,13H,9,12,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKWWWSYIYGISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.

Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline derivative and the naphthalene acetic acid derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H18N2O2

- Molecular Weight : 330.4 g/mol

- CAS Number : 921914-03-6

The compound features a tetrahydroquinoline moiety fused with a naphthyl group, which contributes to its pharmacological properties. The structural characteristics facilitate interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research has indicated that compounds similar to N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-2-(Naphthalen-1-Yl)Acetamide exhibit promising anticancer properties. For example:

- A study demonstrated that derivatives of tetrahydroquinoline compounds can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Investigations have revealed that certain tetrahydroquinoline derivatives possess activity against a range of pathogens, including bacteria and fungi:

- In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis:

- Experimental models have shown that these compounds can enhance neuronal survival in conditions mimicking neurodegenerative diseases .

Case Study 1: Anticancer Screening

In a recent screening of various tetrahydroquinoline derivatives, N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-2-(Naphthalen-1-Yl)Acetamide was evaluated for its cytotoxic effects on cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that this compound has selective activity against specific cancer types, warranting further investigation into its mechanisms of action .

Case Study 2: Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of several naphthalene-containing compounds against common bacterial pathogens. N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-2-(Naphthalen-1-Yl)Acetamide exhibited:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results highlight the compound's potential as an antimicrobial agent suitable for further development .

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The quinoline core may interact with DNA or proteins, while the naphthalene moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ in substituents on the tetrahydroquinoline core, the acetamide linker, or the aromatic moiety. Key examples include:

Physicochemical and Pharmacological Properties

- Bioactivity: While direct pharmacological data for the main compound are absent, structurally related compounds exhibit diverse activities. For example: Baxdrostat () acts as an aldosterone synthase inhibitor, suggesting tetrahydroquinoline derivatives may target enzymatic pathways .

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound with significant potential for various biological applications. This article delves into its biological activity, mechanisms of action, and therapeutic potential based on extensive research findings.

Chemical Structure and Properties

Molecular Formula : C18H20N2O3

Molecular Weight : 344.43 g/mol

CAS Number : 922005-48-9

The compound features a quinoline ring system, an acetamide group, and a naphthalene substituent. The structural arrangement contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group within the compound is known for its role in inhibiting enzymes such as carbonic anhydrase and bacterial enzymes. This inhibition can lead to antimicrobial effects and potential therapeutic applications in treating infections .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The quinoline structure is often associated with cytotoxic effects against various cancer cell lines .

- Antimicrobial Activity : Research indicates that the compound has shown effectiveness against specific bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide exhibited significant cytotoxicity against human breast cancer cell lines (MCF7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

Antimicrobial Efficacy

In a separate investigation reported in Antibiotics, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide | C18H20N2O3S | Antimicrobial, anticancer |

| N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | C18H20N2O3S | Antimicrobial, enzyme inhibition |

The comparative analysis highlights that while similar compounds exhibit antimicrobial and anticancer activities, the specific structural modifications in N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide may enhance its efficacy or selectivity towards certain biological targets.

Q & A

Q. What are the established synthetic routes for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide?

The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors under copper catalysis. A typical procedure involves reacting substituted 2-azido-N-phenylacetamide derivatives with (prop-2-yn-1-yloxy)naphthalene in a tert-butanol/water (3:1) solvent system, using Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours. Purification involves extraction with ethyl acetate, drying over Na₂SO₄, and recrystallization in ethanol .

Q. How is structural characterization performed for this compound?

Key characterization methods include:

- IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹).

- ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.2–8.4 ppm), acetamide methylene groups (δ ~5.4 ppm), and triazole protons (δ ~8.3 ppm).

- HRMS for molecular ion validation (e.g., [M+H]⁺ calculated vs. observed mass accuracy <1 ppm) .

- X-ray crystallography using SHELXL for absolute configuration determination if crystalline .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Catalyst screening : Test Cu(I) vs. Cu(II) sources (e.g., Cu(OAc)₂ vs. CuBr) to enhance regioselectivity.

- Solvent optimization : Replace tert-butanol/water with DMF or THF for better solubility of hydrophobic intermediates.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. How to address discrepancies between experimental and computational NMR data?

- Purity verification : Use HPLC (e.g., C18 column, MeCN/H₂O gradient) to confirm absence of impurities.

- Solvent effects : Re-run NMR in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding impacts.

- DFT calculations : Compare B3LYP/6-311+G(d,p)-predicted shifts with experimental data using software like Gaussian .

Q. What strategies resolve stereochemical ambiguities in chiral analogs?

- Chiral SFC : Employ a Chiralpak AD-H column with isopropyl alcohol/CO₂ (50:50) to separate enantiomers (e.g., baseline resolution achieved in <4 minutes) .

- Optical rotation : Compare [α]D values with literature for known configurations.

- VCD spectroscopy : Validate absolute configuration via vibrational circular dichroism .

Q. How to evaluate its inhibitory activity against neurodegenerative targets?

- Enzyme assays : Test against MAO-A/B or AChE using spectrophotometric methods (e.g., monitoring kynuramine oxidation for MAO).

- IC₅₀ determination : Use dose-response curves (0.1–100 µM) with positive controls (e.g., donepezil for AChE).

- Molecular docking : Simulate binding interactions with AutoDock Vina using MAO-B (PDB: 2V5Z) or AChE (PDB: 4EY7) crystal structures .

Q. How to mitigate low aqueous solubility for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.